Chlorhexidine diacetate
Overview
Description
Chlorhexidine is a disinfectant and antiseptic with the molecular formula C22H30Cl2N10. It is widely used for skin disinfection before surgery, cleaning wounds, preventing dental plaque, treating yeast infections of the mouth, and keeping urinary catheters from blocking . Chlorhexidine is commonly available in salt forms, such as gluconate or acetate .
Mechanism of Action
Target of Action
Chlorhexidine diacetate, also known as Chlorhexidine acetate, is a broad-spectrum antimicrobial agent that is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi . Its primary targets are the cell walls of these microorganisms . The compound is a cationic bis-guanide, which allows it to bind to the negatively-charged sites on the bacterial cell wall .
Mode of Action
The mode of action of this compound involves destabilizing the cell wall and interfering with osmosis . This disruption of the cell wall allows this compound to enter the cell itself and attack the cytoplasmic (inner) membrane . At low concentrations, it affects the integrity of the cell wall, while at high concentrations, it causes the cytoplasm to congeal or solidify .
Biochemical Pathways
The antibacterial activity of this compound is due to elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Result of Action
The result of this compound’s action is the death of the bacterial cell . Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components, leading to cell death . Upon application in vitro, this compound can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .
Action Environment
In topical applications, this compound has the unique ability to bind to the proteins present in human tissues such as skin and mucous membranes . This protein-bound this compound releases slowly, leading to prolonged activity . It has also shown some ability to help inhibit adherence of microorganisms to a surface, thereby preventing the growth and development of biofilms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorhexidine can be synthesized through a heating reflux reaction involving hexamethylene-dicyanoguanidine and chloroaniline hydrochloride in the presence of glycol ether or normal butanol as a solvent . This method is efficient, with a high yield and purity, and does not require a catalyst, making it suitable for industrial applications .
Industrial Production Methods: In industrial settings, chlorhexidine is typically produced by reacting p-chlorobenzoic acid amide hydrochloride with dicyandiamide sodium in ethanol to generate an intermediate. This intermediate is then reacted with hexamethylene-diamine hydrochloride by heating in oil of mirbane . This method, however, has some drawbacks, including high costs and environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized, although specific conditions and reagents for this reaction are not commonly detailed.
Reduction: Reduction reactions involving chlorhexidine are less common.
Substitution: Chlorhexidine can participate in substitution reactions, particularly involving its phenyl rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents may be used.
Substitution: Halogenating agents can be used for substitution reactions on the phenyl rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chlorinated derivatives .
Scientific Research Applications
Chlorhexidine has a broad range of applications in scientific research, including:
Chemistry: Used as a disinfectant in laboratory settings.
Biology: Employed in cell culture to prevent contamination.
Medicine: Widely used as an antiseptic for skin disinfection, oral care, and wound cleaning
Industry: Incorporated into products like toothpaste, mouthwash, and deodorants.
Comparison with Similar Compounds
Povidone-iodine: Another widely used antiseptic with a broad spectrum of activity.
Hydrogen peroxide: Commonly used for wound cleaning and disinfection.
Ethanol: Used as a disinfectant and antiseptic.
Uniqueness of Chlorhexidine: Chlorhexidine is unique due to its dual bacteriostatic and bactericidal properties, its ability to bind to cell walls, and its broad-spectrum antimicrobial activity . Unlike povidone-iodine, chlorhexidine does not inactivate spores . Additionally, chlorhexidine has a longer-lasting effect compared to ethanol and hydrogen peroxide .
Properties
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. | |
CAS No. |
56-95-1 |
Molecular Formula |
C22H30Cl2N10.2C2H4O2 C26H38Cl2N10O4 |
Molecular Weight |
625.5 g/mol |
IUPAC Name |
acetic acid;(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) |
InChI Key |
WDRFFJWBUDTUCA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Appearance |
White or almost white crystalline powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
56-95-1 | |
physical_description |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
solubility |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
Synonyms |
N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate; 1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate; 1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate; Arlacide A; Bactigras; Chlorasept 2000; Chlorhe |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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